molecular formula C7H7N5O B1517410 1-[3-(2-Pyrimidinyl)-1,2,4-oxadiazol-5-YL]methanamine CAS No. 1123169-51-6

1-[3-(2-Pyrimidinyl)-1,2,4-oxadiazol-5-YL]methanamine

Cat. No. B1517410
M. Wt: 177.16 g/mol
InChI Key: XIHCCFHPOUDIPQ-UHFFFAOYSA-N
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Description

“1-[3-(2-Pyrimidinyl)-1,2,4-oxadiazol-5-YL]methanamine” is a chemical compound with the CAS Number: 1123169-51-6. It has a linear formula of C7 H7 N5 O . This compound is solid in physical form and has a molecular weight of 177.17 .


Synthesis Analysis

While specific synthesis methods for “1-[3-(2-Pyrimidinyl)-1,2,4-oxadiazol-5-YL]methanamine” were not found, it’s known that 1,2,4-oxadiazole derivatives are often synthesized for their broad spectrum of biological activities . The 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7N5O/c8-4-5-11-7(12-13-5)6-9-2-1-3-10-6/h1-3H,4,8H2 . This indicates the presence of a 1,2,4-oxadiazol ring attached to a pyrimidinyl group and a methanamine group.


Physical And Chemical Properties Analysis

“1-[3-(2-Pyrimidinyl)-1,2,4-oxadiazol-5-YL]methanamine” is a solid compound with a molecular weight of 177.17 .

Scientific Research Applications

Synthesis and Characterization

  • The compound 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was synthesized using a high-yielding polyphosphoric acid condensation route and characterized by various spectroscopic techniques (Shimoga, Shin, & Kim, 2018).

Biological Activity and Medicinal Chemistry

  • A series of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines demonstrated significant cytotoxic activity against various cancer cell lines, highlighting their potential as anticancer agents (Ramazani et al., 2014).

Material Science Applications

Chemical Synthesis and Reactivity

  • The compound 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine was synthesized through a high-yielding polyphosphoric acid condensation route, demonstrating the versatility of this chemical class in synthesis (Shimoga, Shin, & Kim, 2018).

Future Directions

1,2,4-oxadiazole derivatives, such as “1-[3-(2-Pyrimidinyl)-1,2,4-oxadiazol-5-YL]methanamine”, have shown a broad spectrum of biological activities, indicating their potential for the development of novel drug molecules . Future research could focus on exploring the biological activities of this compound and its potential applications in medicine and agriculture .

properties

IUPAC Name

(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O/c8-4-5-11-7(12-13-5)6-9-2-1-3-10-6/h1-3H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHCCFHPOUDIPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=NOC(=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00653252
Record name 1-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(2-Pyrimidinyl)-1,2,4-oxadiazol-5-YL]methanamine

CAS RN

1123169-51-6
Record name 3-(2-Pyrimidinyl)-1,2,4-oxadiazole-5-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1123169-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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